2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Description
Chemical Structure and Properties 2-Amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol is a halogenated indole derivative with a molecular formula of C₁₆H₁₄ClFN₂O₂ and a molecular weight of 320.75 g/mol . The compound features:
- A 3H-indole core substituted at position 2 with an amino group (-NH₂) and at position 5 with chlorine.
- A hydroxyl group (-OH) at position 3, along with a 2-ethoxy-5-fluorophenyl substituent attached to the same carbon.
Properties
IUPAC Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZAOHTZCMKRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, with the molecular formula and a molecular weight of 320.75 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | C16H14ClFN2O2 |
| Molecular Weight | 320.75 g/mol |
| IUPAC Name | 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol |
| CAS Number | 1299311-28-6 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . In a study assessing various indole derivatives, it was found that certain substitutions enhanced their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their potency.
| Compound | MIC (µg/mL) |
|---|---|
| 2-amino derivative A | 500 |
| 2-amino derivative B | 750 |
| Target Compound | 600 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. Results indicated that the compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 25 | 32.0 |
| 50 | 56.7 |
| 100 | 76.0 |
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and PC-3 revealed that the compound exhibits anticancer properties . The cytotoxicity was evaluated using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 21.74 |
| PC-3 | 13.62 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that the presence of electron-withdrawing groups like fluorine and chlorine significantly enhances biological activity. This is critical for designing more potent derivatives.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various indole derivatives against common bacterial strains. The results showed that derivatives with halogen substitutions exhibited superior antimicrobial activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Properties
Another investigation focused on the antiproliferative effects of indole derivatives on prostate cancer cells (PC-3). The study concluded that specific structural modifications led to enhanced cytotoxicity, indicating potential therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Key Physical Data
Potential applications may align with indole-based antioxidants or haptens in immunology, though specific studies are absent in the provided evidence .
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs.
- Hydroxyl vs. Methoxy Groups : The 3-OH group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the 3-methoxy derivative (365526-08-5), influencing solubility and membrane permeability .
Commercial and Research Viability
- The target compound’s discontinued status () contrasts with actively researched analogs like triazole-linked indoles (), which demonstrate higher adaptability in drug discovery pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
